4,4-Difluoro-2-methylcyclohexan-1-one
Description
Significance of Organofluorine Chemistry in Advanced Synthetic Design and Molecular Modification
Organofluorine chemistry has emerged as a vital field in the design and synthesis of functional molecules, with profound implications for pharmaceuticals, agrochemicals, and materials science. The introduction of fluorine atoms into an organic scaffold can dramatically alter its physicochemical properties. Due to fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond, its incorporation can influence a molecule's metabolic stability, lipophilicity, binding affinity to biological targets, and conformational preferences. It is estimated that approximately 20% of all pharmaceuticals and about half of agrochemicals contain at least one fluorine atom, a testament to the transformative impact of this element in molecular design. The unique electronic properties of fluorine can lead to enhanced biological activity and improved pharmacokinetic profiles of drug candidates.
Contextualization of Cyclohexanone (B45756) Derivatives as Versatile Building Blocks
Cyclohexanone and its derivatives are fundamental building blocks in organic synthesis, prized for their versatility and the rich chemistry they enable. The cyclohexanone framework is a common motif in a vast number of natural products and biologically active compounds. The presence of a carbonyl group and alpha-protons allows for a wide range of chemical transformations, including enolate formation, aldol (B89426) condensations, Michael additions, and various cycloadditions. This reactivity makes cyclohexanones ideal starting materials for the construction of more complex carbocyclic and heterocyclic systems. Their rigid, yet conformationally mobile, six-membered ring also provides a scaffold for controlling stereochemistry in asymmetric synthesis.
Unique Chemical and Stereochemical Considerations of Geminal Difluorination in Six-Membered Rings
The introduction of a geminal difluoro (CF2) group into a cyclohexane (B81311) ring, as seen in 4,4-Difluoro-2-methylcyclohexan-1-one, imposes significant and unique stereochemical and electronic constraints on the molecule. The CF2 group is a strong electron-withdrawing moiety, which can influence the reactivity of adjacent functional groups. For instance, it can alter the pKa of neighboring protons and affect the electrophilicity of the carbonyl carbon in cyclohexanones.
From a stereochemical perspective, the gem-difluoro group has a profound impact on the conformational equilibrium of the cyclohexane ring. While a simple cyclohexane ring readily undergoes chair-flipping, the presence of bulky or electronically demanding substituents can bias this equilibrium. The CF2 group, with its polarized C-F bonds, can participate in unusual stereoelectronic interactions, such as pseudo-anomeric effects, which can stabilize otherwise less-favored conformations. researchgate.netd-nb.infonih.gov For example, studies on fluorinated methoxycyclohexanes have revealed counter-intuitive axial preferences due to stabilizing electrostatic interactions between the fluorinated carbon and axial hydrogens on other parts of the ring. researchgate.netd-nb.infonih.gov In 4,4-difluorocyclohexanone (B151909), the fluorine atoms are conformationally fixed, but their electronic influence is transmitted through the ring, potentially affecting the stereochemical outcome of reactions at the carbonyl group and the alpha-carbon. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying these conformational dynamics, and for 4,4-difluorocyclohexanone, it has been shown that the ring inversion is rapid on the NMR timescale even at very low temperatures. acs.org
Rationale for Dedicated Academic Research on this compound
The specific structure of this compound makes it a particularly interesting target for dedicated academic research for several reasons:
Intersection of Key Structural Motifs: This molecule combines three synthetically important features: a versatile cyclohexanone core, a property-modulating gem-difluoro group, and a stereocenter at the 2-position. This unique combination allows for the investigation of the interplay between these elements.
Stereochemical Complexity: The presence of a chiral center adjacent to the carbonyl group, in a ring conformationally influenced by a distal gem-difluoro moiety, presents a rich platform for studying stereoselective reactions. Research in this area could lead to the development of new asymmetric synthetic methods.
Probing Stereoelectronic Effects: The methyl group at the 2-position can exist in either an axial or equatorial position, and the conformational preference will be influenced by the electronic effects of the 4,4-difluoro group. Detailed study of this molecule can provide valuable insights into the nature and magnitude of these long-range stereoelectronic interactions.
Potential as a Novel Building Block: As a chiral, fluorinated building block, this compound has the potential to be a valuable synthon for the creation of new pharmaceuticals and other functional molecules with unique three-dimensional structures and properties.
In essence, this compound is not just a single compound, but a model system for exploring fundamental principles of organic chemistry and for unlocking new possibilities in the synthesis of complex fluorinated molecules.
Data Tables
Table 1: Physicochemical Properties of Fluorinated vs. Non-fluorinated Cycloalkanes
| Property | Non-fluorinated Cycloalkane Derivative | Gem-difluorinated Cycloalkane Derivative | Impact of Gem-difluorination |
| pKa (of a carboxylic acid substituent) | Typically higher | Lower | Increased acidity due to the inductive effect of the CF2 group. nih.gov |
| LogP (Lipophilicity) | Varies with substituent | Can be higher or lower depending on the overall molecular context. nih.gov | Complex effects; often increases lipophilicity in aliphatic systems. |
| Metabolic Stability | Generally susceptible to oxidation | Often enhanced | The C-F bond is resistant to metabolic cleavage, often blocking sites of metabolism. nih.gov |
| Conformational Preference (of a substituent) | Governed by A-values | Can be altered by stereoelectronic interactions with the CF2 group. researchgate.netd-nb.infonih.gov | Can lead to unusual or stabilized conformations. |
This table presents generalized trends. Actual values are highly dependent on the specific molecular structure.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | - Multiplets for protons on the cyclohexane ring. - A doublet for the methyl group, split by the adjacent proton. - Protons on carbons adjacent to the CF2 group will show coupling to fluorine. |
| ¹³C NMR | - A singlet for the carbonyl carbon. - A triplet for the C4 carbon due to coupling with two fluorine atoms. - Other ring carbons will appear as singlets. |
| ¹⁹F NMR | - A complex multiplet, likely an AB system, due to the diastereotopic nature of the two fluorine atoms. acs.org |
| IR Spectroscopy | - A strong absorption band for the C=O stretch, likely shifted to a higher wavenumber due to the electron-withdrawing effect of the fluorine atoms. |
These are predictions based on known spectroscopic data for similar compounds like 4,4-difluorocyclohexanone. acs.orgchemicalbook.com
Structure
3D Structure
Properties
IUPAC Name |
4,4-difluoro-2-methylcyclohexan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2O/c1-5-4-7(8,9)3-2-6(5)10/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSJJVQSFXKMLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCC1=O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4,4 Difluoro 2 Methylcyclohexan 1 One
Strategic Approaches to the 4,4-Difluorocyclohexanone (B151909) Scaffold
The synthesis of 4,4-Difluoro-2-methylcyclohexan-1-one necessitates careful strategic planning to overcome inherent challenges in regioselectivity. The primary difficulty lies in introducing the geminal difluoro group at the C4-position (the gamma-position) relative to the carbonyl group, while also incorporating a methyl group at the C2-position. Methodologies can be broadly categorized into direct fluorination of a pre-functionalized cyclohexanone (B45756) and multi-step constructions of the difluorinated ring system.
Direct Fluorination of Cyclohexanone Precursors
Direct fluorination strategies aim to introduce fluorine atoms onto a pre-existing 2-methylcyclohexanone (B44802) scaffold. This approach is conceptually straightforward but is often complicated by issues of selectivity.
A variety of reagents have been developed for the fluorination of ketones. wikipedia.org Electrophilic N-F reagents are a prominent class, valued for their relative stability and safety compared to alternatives like elemental fluorine. wikipedia.org These reagents are designed to deliver an electrophilic fluorine equivalent ("F+") to a nucleophilic carbon center. alfa-chemistry.com
Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used, commercially available electrophilic fluorinating agent. ref.ac.ukwikipedia.org It is a stable, solid reagent that can fluorinate a wide range of substrates, including the enol or enolate forms of ketones. alfa-chemistry.comsapub.org
DAST (Diethylaminosulfur trifluoride) and Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) are powerful deoxofluorinating agents. wikipedia.orgenamine.net Unlike electrophilic reagents that add a single fluorine atom to an enolate, these reagents replace the oxygen atom of a carbonyl group with two fluorine atoms, converting a ketone into a geminal difluoride. commonorganicchemistry.comenamine.netsigmaaldrich.comsigmaaldrich.com DAST is a versatile reagent but can be thermally unstable. wikipedia.orgcommonorganicchemistry.com Deoxo-Fluor® was developed as a more thermally stable alternative to DAST and, in some cases, provides superior performance. enamine.netcommonorganicchemistry.comsigmaaldrich.comorganic-chemistry.org
| Reagent | Acronym/Trade Name | Type of Fluorination | Typical Transformation | Key Characteristics |
|---|---|---|---|---|
| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Electrophilic Fluorination | C-H to C-F (at α-carbon via enolate) | Stable solid, versatile, acts as an "F+" source. ref.ac.ukwikipedia.org |
| Diethylaminosulfur trifluoride | DAST | Deoxofluorination | C=O to CF₂ | Converts ketones to gem-difluorides; thermally sensitive. wikipedia.orgcommonorganicchemistry.com |
| Bis(2-methoxyethyl)aminosulfur trifluoride | Deoxo-Fluor® | Deoxofluorination | C=O to CF₂ | More thermally stable alternative to DAST. enamine.netcommonorganicchemistry.comorganic-chemistry.org |
The mechanism of electrophilic fluorination of ketones with N-F reagents like Selectfluor® is intrinsically linked to keto-enol tautomerism. sapub.org The ketone itself is not sufficiently nucleophilic to react; instead, it must first convert to its more nucleophilic enol or enolate tautomer. sapub.orgnih.gov The carbon-carbon double bond of the enol then attacks the electrophilic fluorine atom of the N-F reagent. sapub.org This process transfers the fluorine to the α-carbon of the original ketone.
The precise nature of the fluorine transfer step has been a subject of investigation, with debate centered on whether it proceeds via a direct SN2-type displacement on the fluorine atom or through a single-electron transfer (SET) pathway. wikipedia.orgwikipedia.org While evidence for SET mechanisms has been observed in specific cases, the pathway can be substrate-dependent. wikipedia.orgnih.gov For deoxofluorination with reagents like DAST, the mechanism is understood to begin with the activation of the carbonyl oxygen by the Lewis acidic sulfur center of the reagent. reddit.com This is followed by a sequence of steps leading to the replacement of the oxygen with two fluorine atoms.
The direct fluorination of a 2-methylcyclohexanone precursor to yield this compound is synthetically unfeasible due to insurmountable regioselectivity challenges.
Electrophilic Fluorination: As the mechanism relies on enol or enolate formation, fluorination occurs exclusively at the α-positions (C2 and C6) of the cyclohexanone ring. alfa-chemistry.comsapub.org In 2-methylcyclohexanone, enolization can occur toward either C2 or C6, and any subsequent electrophilic fluorination would yield 2-fluoro-2-methylcyclohexan-1-one or 6-fluoro-2-methylcyclohexan-1-one. Fluorination at the distal C4 position is not mechanistically accessible via this pathway.
Deoxofluorination: Reagents like DAST and Deoxo-Fluor® specifically target the carbonyl group. commonorganicchemistry.comorganic-chemistry.org Applying these reagents to 2-methylcyclohexanone would result in the conversion of the C1 carbonyl into a difluoromethylene group, yielding 1,1-difluoro-2-methylcyclohexane, a completely different structural isomer.
These fundamental reactivity patterns preclude the direct, one-step synthesis of this compound from 2-methylcyclohexanone.
Multi-Step Construction of the Difluorinated Cyclohexanone Ring System
Given the limitations of direct fluorination, multi-step synthetic sequences are required to achieve the desired substitution pattern of this compound. These strategies focus on constructing the ring system with the correct placement of functional groups through a series of controlled reactions.
A logical multi-step approach involves a sequence of reactions where the fluorination and alkylation steps are performed separately, allowing for precise regiochemical control. One plausible retrosynthetic analysis suggests starting with a symmetrical precursor like 1,4-cyclohexanedione (B43130) to control the position of fluorination.
A hypothetical synthetic route could proceed as follows:
Monoketalization: 1,4-Cyclohexanedione is treated with an alcohol or diol (e.g., ethylene (B1197577) glycol) under acidic conditions to selectively protect one of the two carbonyl groups as a ketal. This leaves the C4 carbonyl available for reaction.
Deoxofluorination: The free ketone at C4 is then converted to a geminal difluoride using a deoxofluorinating agent such as DAST or the more stable Deoxo-Fluor®. commonorganicchemistry.comorganic-chemistry.org This step selectively installs the required 4,4-difluoro moiety.
Deprotection: The ketal protecting group at C1 is removed by acid-catalyzed hydrolysis, regenerating the ketone at C1 and yielding 4,4-difluorocyclohexanone.
α-Methylation: The final step involves the regioselective methylation of 4,4-difluorocyclohexanone at the C2 position. This is typically achieved by forming the enolate of the ketone using a strong base (e.g., lithium diisopropylamide, LDA) followed by quenching the enolate with an electrophilic methyl source, such as methyl iodide.
This sequential strategy overcomes the regioselectivity problems by using a protecting group to differentiate the two carbonyls of the starting material, allowing for the selective fluorination at C4 before the final introduction of the C2 methyl group.
| Step | Transformation | Key Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Monoketalization of 1,4-Cyclohexanedione | Ethylene glycol, p-Toluenesulfonic acid | 1,4-Dioxaspiro[4.5]decan-8-one |
| 2 | Deoxofluorination | Deoxo-Fluor® or DAST | 8,8-Difluoro-1,4-dioxaspiro[4.5]decane |
| 3 | Ketal Deprotection | Aqueous Acid (e.g., HCl) | 4,4-Difluorocyclohexan-1-one |
| 4 | α-Methylation | 1. LDA; 2. Methyl iodide | This compound |
Ring-Opening Fluorination Pathways from Cyclic Precursors
Ring-opening fluorination is an emerging strategy for constructing complex fluorine-containing molecules by introducing a fluorine atom while simultaneously cleaving a cyclic precursor. nih.govchemrxiv.org This method allows for the creation of fluorinated skeletons that might be difficult to access through traditional fluorination techniques, which typically preserve the carbon framework of the starting material. chemrxiv.orgresearchgate.net
In the context of this compound, a hypothetical pathway could involve a bicyclic precursor, such as a derivative of a bicyclo[4.2.0]octane. The strategy would proceed via an initial electrophilic attack on a strategic point in the molecule, followed by a rearrangement and ring-opening cascade that cleaves a C-C or heteroatom-heteroatom bond. nih.gov For instance, the treatment of a suitably functionalized bicyclic system with an electrophilic fluorinating agent like Selectfluor® could induce a fluorination event that is followed by the cleavage of an internal bond, ultimately revealing the 4,4-difluorocyclohexanone skeleton. researchgate.net While direct examples for this specific target are not prevalent, the principle has been demonstrated in the synthesis of other tertiary C(sp³)–F bonds from bicyclic azaarenes, where an N–N bond cleavage is initiated by fluorination. nih.gov
Table 1: Conceptual Ring-Opening Fluorination Approach
| Precursor Type | Key Transformation Step | Fluorinating Agent | Potential Outcome |
|---|---|---|---|
| Substituted Bicyclo[4.2.0]octanone | Fluorination-induced C-C bond cleavage | Electrophilic (e.g., Selectfluor®) | Formation of a difluorinated cyclohexanone ring system |
| Hetero-bicyclic Precursor | Fluorination-induced X-Y bond cleavage | Electrophilic (e.g., N-Fluorobenzenesulfonimide) | Generation of a functionalized 4,4-difluorocyclohexanone |
Deoxygenative Gem-Difluoroolefination of Carbonyl Compounds and Subsequent Transformations
Deoxygenative gem-difluoroolefination provides an indirect but powerful route to gem-difluoroalkanes. This method typically involves the conversion of a carbonyl group into a 1,1-difluoroalkene moiety (C=CF₂), which is a versatile intermediate. researchgate.netcas.cn The gem-difluorovinyl group is considered a bioisostere for a carbonyl group and is highly electrophilic, enabling further transformations. researchgate.netcas.cn
For the synthesis of this compound, this strategy would be a multi-step process. A potential precursor would be 2-methylcyclohexane-1,4-dione. One of the carbonyl groups could be selectively converted into a gem-difluoroolefin using a Wittig-type reaction. Reagents such as the ylide generated from (chlorodifluoromethyl)trimethylsilane (B179667) (TMSCF₂Cl) and triphenylphosphine (B44618) (PPh₃) are effective for this transformation on aldehydes and activated ketones. researchgate.net Following the formation of the 4,4-difluoro-2-methylenecyclohexan-1-one intermediate, a subsequent reduction of the exocyclic double bond would be required to yield the final product. This reduction could be achieved through catalytic hydrogenation.
Table 2: Representative Conditions for Gem-Difluoroolefination
| Reagent System | Precursor Type | Reaction Type | Reference |
|---|---|---|---|
| TMSCF₂Cl / PPh₃ | Activated Ketones | Wittig-type Olefination | researchgate.net |
| Difluoromethyl 2-pyridyl sulfone | Aldehydes and Ketones | Julia-Kocienski Olefination | cas.cn |
| TMSCF₂Br / Base | Alkyl Triflones | Base-promoted Olefination | rsc.org |
Chemoenzymatic Synthetic Routes to Fluorinated Cyclic Ketones
Chemoenzymatic synthesis combines the advantages of biological catalysts for highly selective transformations with the broad scope of traditional organic chemistry. nih.gov This approach is particularly valuable for creating chiral molecules with high enantiomeric purity. nih.gov Enzymes can facilitate reactions under mild conditions, often avoiding the need for protecting groups and reducing waste. nih.gov
A chemoenzymatic route to this compound could employ an enzyme to establish the critical stereocenter at the C2 position. For example, a precursor such as 4,4-difluorocyclohex-2-en-1-one (B2706594) could be subjected to an asymmetric reduction catalyzed by an enzyme. Flavin-dependent Old Yellow Enzymes (OYEs) are known to catalyze the asymmetric reduction of cyclic enones, driven by cofactor regeneration systems. nih.gov This enzymatic step would produce an enantiomerically enriched 4,4-difluorocyclohexanone. The subsequent introduction of the methyl group at the C2 position would then be achieved through a chemical step, such as an enolate alkylation, which would need to be optimized to control diastereoselectivity. Alternatively, enzymatic C-H oxidation on L-isoleucine has been demonstrated, suggesting that enzymes could potentially be used for selective functionalization of cyclic ketones. chemrxiv.org
Radical-Mediated Fluorination Approaches for C(sp³)–H Activation
Direct C(sp³)–H fluorination is a highly desirable transformation as it allows for the conversion of abundant C-H bonds into valuable C-F bonds, often streamlining synthetic routes. nih.govrsc.org Radical-mediated approaches, particularly those utilizing photoredox catalysis, have emerged as powerful tools for this purpose. nih.govrsc.org These methods often proceed under mild conditions and can offer unique selectivity profiles compared to ionic pathways. nih.gov
The synthesis of this compound via this approach would involve the selective fluorination of 2-methylcyclohexanone at the C4 position. A common strategy involves hydrogen atom transfer (HAT), where a photogenerated radical abstracts a hydrogen atom from the substrate to form a carbon-centered radical. nih.govnih.gov This radical intermediate is then trapped by a fluorine source. The selectivity of the HAT process is crucial and is influenced by factors such as bond dissociation energies (BDEs) and polar effects. nih.gov For instance, a HAT reagent like the methyl radical, generated from a precursor such as N-acyloxyphthalimide, could selectively abstract a hydrogen atom from the C4 position of 2-methylcyclohexanone, followed by fluorination using a nucleophilic fluorine source like Et₃N•3HF. nih.gov Achieving high regioselectivity at the C4 position over other available C-H bonds (e.g., at C2, C3, C5, or C6) remains a significant challenge in this approach.
Stereocontrol in the Synthesis of this compound Isomers
Controlling the stereochemistry at the C2 position is paramount for accessing specific isomers of this compound. Both diastereoselective and enantioselective strategies are employed to introduce the methyl group with high fidelity.
Diastereoselective Synthetic Strategies for Methyl Group Introduction
Diastereoselective synthesis aims to control the relative configuration of stereocenters. In the context of the target molecule, a key strategy involves the conjugate addition of a methyl group to an α,β-unsaturated precursor, 4,4-difluorocyclohex-2-en-1-one. This cascade Michael reaction is a powerful method for constructing highly substituted cyclohexanone rings. beilstein-journals.orgnih.gov
The approach of the nucleophilic methylating reagent (e.g., a Gilman cuprate (B13416276) like LiMe₂Cu) to the enone is directed by the steric and electronic properties of the existing ring structure. The gem-difluoro group at the C4 position can influence the conformation of the ring and sterically hinder one face, thereby promoting the addition of the methyl group from the less hindered face. This substrate-controlled process can lead to the formation of one diastereomer in preference to the other. The reaction conditions, including the choice of solvent and temperature, can be optimized to maximize the diastereomeric ratio (d.r.). beilstein-journals.org
Table 3: Diastereoselective Michael Addition for Cyclohexanone Synthesis
| Precursor | Nucleophile | Key Strategy | Expected Outcome |
|---|---|---|---|
| 4,4-Difluorocyclohex-2-en-1-one | Lithium dimethylcuprate (LiMe₂Cu) | Conjugate (1,4-Michael) Addition | Preferential formation of one diastereomer (e.g., trans over cis) |
| Enolate of 4,4-Difluorocyclohexanone | Methyl Iodide (CH₃I) | Enolate Alkylation | Formation of a mixture of diastereomers, ratio depends on conditions |
Enantioselective Methodologies (e.g., Chiral Auxiliaries, Asymmetric Catalysis, Enantioselective Hydrogenation)
To produce a single enantiomer of this compound, enantioselective methods are required. These strategies create the C2 stereocenter with a specific absolute configuration, resulting in a product with high enantiomeric excess (e.e.).
Chiral Auxiliaries: This classical approach involves covalently attaching a chiral auxiliary to a precursor molecule. The auxiliary then directs the stereochemical outcome of a subsequent reaction, such as the introduction of the methyl group. After the desired stereocenter is set, the auxiliary is cleaved to yield the enantiomerically enriched product.
Asymmetric Catalysis: This is a more modern and efficient approach where a small amount of a chiral catalyst is used to generate large quantities of an enantiomerically enriched product. For the synthesis of the target molecule, a catalytic asymmetric conjugate addition of a methyl group to 4,4-difluorocyclohex-2-en-1-one could be employed. Chiral ligands, such as BINAP or JosiPhos, complexed with metals like rhodium or copper, can create a chiral environment that forces the reaction to proceed through a lower energy pathway for the formation of one enantiomer over the other. nih.govnih.govrsc.org Chiral phosphoric acids have also proven to be effective organocatalysts for similar transformations. nih.gov
Enantioselective Hydrogenation: An alternative powerful strategy involves the asymmetric hydrogenation of an unsaturated precursor, such as 4,4-difluoro-2-methylcyclohex-2-en-1-one. Chiral transition metal complexes, particularly those of ruthenium and rhodium with BINAP ligands, are highly effective catalysts for the enantioselective reduction of C=C double bonds. researchgate.net This method would establish the stereocenter at the C2 position during the reduction step, potentially providing access to the desired enantiomer in high yield and excellent enantiomeric excess. researchgate.netnih.gov
Table 4: Overview of Enantioselective Methodologies
| Methodology | Precursor Example | Catalyst/Reagent Example | Key Principle |
|---|---|---|---|
| Asymmetric Catalysis | 4,4-Difluorocyclohex-2-en-1-one | Cu(OTf)₂ / Chiral Ligand + Me₂Zn | Chiral catalyst controls the facial selectivity of methyl group addition. |
| Enantioselective Hydrogenation | 4,4-Difluoro-2-methylcyclohex-2-en-1-one | [Rh(COD)(R,R-JosiPhos)]BF₄, H₂ | Chiral catalyst delivers hydrogen to one face of the C=C bond. rsc.org |
| Chiral Auxiliary | Derivative of 4,4-difluorocyclohexanone | Evans Auxiliary | Auxiliary sterically blocks one reaction face, directing alkylation. |
Reaction Condition Optimization for Enhanced Yield and Selectivity
The synthesis of this compound requires meticulous optimization of reaction conditions to achieve high yields and control stereoselectivity. The introduction of two fluorine atoms at the C4 position and the presence of a methyl group at the C2 position create a chiral center, making the control of diastereomeric and enantiomeric outcomes a critical aspect of the synthesis. Optimization strategies typically focus on the careful selection of fluorinating agents, catalysts, solvents, and reaction parameters such as temperature and time.
Key research findings indicate that the choice of fluorinating agent is paramount. For the gem-difluorination of a ketone precursor, reagents like diethylaminosulfur trifluoride (DAST) and the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are effective. commonorganicchemistry.comorganic-chemistry.org Alternatively, direct α-fluorination of a corresponding silyl (B83357) enol ether or ketone can be achieved using electrophilic N-F reagents, such as 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Accufluor NFTh). organic-chemistry.orgresearchgate.net The use of specific solvents, like methanol (B129727), has been shown to enable direct, regiospecific fluorofunctionalization of the α-carbonyl position in high yields without prior activation of the ketone. organic-chemistry.org
Achieving high stereoselectivity often necessitates the use of metal-based catalysts with chiral ligands. For instance, in related enantioselective syntheses, combinations of cationic rhodium(I) with chiral phosphine (B1218219) ligands like DTBM-segphos have proven effective in creating specific stereocenters with excellent enantiomeric ratios. nih.gov The solvent also plays a crucial role in selectivity; studies have shown that solvents such as 1,4-difluorobenzene (B165170) can provide both high yields and high enantioselectivity. nih.gov
Optimization involves balancing reaction conversion with selectivity. scielo.br Parameters are systematically varied to find the ideal conditions that maximize the formation of the desired stereoisomer while minimizing side reactions and the formation of unwanted by-products. This can involve adjusting the molar ratios of reagents, controlling the rate of addition, and modifying the reaction time and temperature. scielo.brgoogle.com For example, longer reaction times or higher temperatures might increase conversion but can also lead to reduced selectivity through side reactions. scielo.br
Table 1: Optimization of Reaction Parameters for Synthesis
| Parameter | Variable | Objective | Rationale & Findings |
|---|---|---|---|
| Fluorinating Agent | DAST, Deoxo-Fluor, Accufluor NFTh | High Yield, Efficiency | Deoxo-Fluor offers higher thermal stability than DAST. commonorganicchemistry.comorganic-chemistry.org Accufluor NFTh in methanol allows for direct, high-yield fluorination of unactivated ketones. organic-chemistry.org |
| Catalyst/Ligand | Rh(I) / Chiral Phosphines (e.g., DTBM-segphos) | High Enantio-/Diastereoselectivity | Chiral ligands create an asymmetric environment around the metal center, directing the reaction to form a specific stereoisomer. nih.gov |
| Solvent | Dichloromethane (DCM), Acetonitrile, 1,4-Difluorobenzene | Yield, Selectivity, Reaction Rate | Acetonitrile can offer a good balance between conversion and selectivity. scielo.br 1,4-Difluorobenzene has been shown to provide high enantioselectivity in Rh-catalyzed reactions. nih.gov |
| Temperature | 0 °C to 120 °C | Control Rate & Minimize By-products | Lower temperatures may improve selectivity but decrease the reaction rate. scielo.br Higher temperatures can accelerate the reaction but may require shorter reaction times to prevent degradation or side reactions. nih.gov |
| Reaction Time | 4 to 48 hours | Maximize Conversion | Time is optimized to ensure the consumption of starting materials without promoting the formation of undesired products. An optimal time of 4 hours was found in some oxidative couplings, down from 20 hours. scielo.br |
Chromatographic and Crystallization Techniques for Product Isolation and Purification
Following the synthesis of this compound, rigorous purification is essential to isolate the target compound from unreacted starting materials, reagents, solvents, and undesired stereoisomers. The principal methods employed for this purpose are chromatography and crystallization.
Chromatographic Techniques
Chromatography is a versatile and widely used method for the purification of fluorinated compounds. The choice of stationary and mobile phases is critical for achieving effective separation.
Silica (B1680970) Gel Column Chromatography: This is a standard method for initial purification. A solvent system (mobile phase) of varying polarity, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used to elute compounds from the silica gel (stationary phase) based on their polarity.
Fluorinated Stationary Phases: For challenging separations, particularly of different fluorinated molecules, specialized fluorinated stationary phases are highly effective. silicycle.comchromatographyonline.com Phases such as Pentafluorophenyl (PFP) or Tridecafluoro (TDF) exhibit unique selectivity towards fluorinated analytes, enhancing separation from non-fluorinated impurities or between isomers. silicycle.com The retention on these phases depends on both the hydrophobic character and the fluorine content of the molecule. silicycle.com
High-Performance Liquid Chromatography (HPLC): For high-purity applications and analytical separation of stereoisomers, reversed-phase HPLC is often employed. Optimal separation of fluorinated compounds can be achieved by pairing a standard C8 or C18 column with a fluorinated eluent, such as trifluoroethanol. researchgate.netnih.gov Elevating the column temperature can further improve resolution, with baseline separation sometimes achieved at temperatures around 45°C. researchgate.netnih.gov
Table 2: Comparison of Chromatographic Purification Methods
| Technique | Stationary Phase | Typical Mobile Phase | Application |
|---|---|---|---|
| Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | General purification, removal of major impurities. |
| Fluorous Chromatography | Pentafluorophenyl (PFP), Tridecafluoro (TDF) | Non-polar or polar solvents | Separation of fluorinated compounds from non-fluorinated ones or other fluorinated isomers. silicycle.comchromatographyonline.com |
| Reversed-Phase HPLC | C8 or C18 | Acetonitrile/Water, Methanol/Water, Trifluoroethanol | High-resolution separation of isomers, final purification for high-purity samples. researchgate.netnih.gov |
Crystallization Techniques
Crystallization is a powerful technique for obtaining compounds in a highly purified form, often yielding a single, pure stereoisomer. The process relies on the principle that the target molecule has lower solubility in a chosen solvent or solvent mixture at a lower temperature, causing it to precipitate out as a crystal lattice while impurities remain in the solution.
The selection of an appropriate solvent is crucial. A rule of thumb is that solvents containing the same functional group as the compound can be effective solubilizers. rochester.edu For a ketone like this compound, acetone (B3395972) might be a good solvent, used in a system with a poor solvent like n-hexane. rochester.edu Common techniques include:
Recrystallization: The crude product is dissolved in a minimum amount of a hot solvent or solvent mixture in which it is highly soluble. The solution is then cooled slowly, causing the pure compound to crystallize.
Vapor Diffusion: This method is ideal for small quantities. The compound is dissolved in a solvent and placed in a small, open vial inside a larger, sealed chamber containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization. unifr.ch
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form slowly at the interface as the solvents diffuse into one another. unifr.ch
Table 3: Potential Solvent Systems for Crystallization
| Solvent System | Technique | Rationale |
|---|---|---|
| n-Hexane / Acetone | Recrystallization | Acetone is a good solvent for ketones; n-hexane acts as an anti-solvent to induce precipitation upon cooling. rochester.edu |
| n-Hexane / Diethyl Ether | Recrystallization | The compound is dissolved in ether, and hexane is added until turbidity appears. Slow cooling and evaporation can yield crystals. rochester.edu |
| Dichloromethane / n-Hexane | Vapor Diffusion / Layering | Dichloromethane is a common solvent for organic compounds; hexane can act as the diffusing anti-solvent. unifr.ch |
| Ethanol | Recrystallization | Ethanol is a general-purpose solvent that can be effective for compounds with some polarity if impurities are minor. rochester.edu |
Mechanistic Investigations of Chemical Reactivity and Transformations of 4,4 Difluoro 2 Methylcyclohexan 1 One
Influence of Geminal Difluorination on Carbonyl Reactivity and Enolate Chemistry
The two fluorine atoms at the C4 position exert a powerful electron-withdrawing inductive effect (-I effect) that is transmitted through the sigma bonds of the cyclohexane (B81311) ring. This effect significantly influences the electron density at the carbonyl carbon and the acidity of the alpha-protons, thereby modifying the ketone's reactivity towards nucleophiles and its behavior in base-mediated reactions.
Nucleophilic Addition Reactions to the Ketone Functionality
The primary consequence of geminal difluorination at a position beta to the carbonyl is the enhancement of the carbonyl carbon's electrophilicity. The strong inductive effect of the fluorine atoms withdraws electron density from the ring, making the carbonyl carbon more electron-deficient and, therefore, more susceptible to attack by nucleophiles. libretexts.orgyoutube.com This increased reactivity is a general feature of ketones bearing strong electron-withdrawing groups. libretexts.org
In nucleophilic addition reactions, the transition state is stabilized by the electron-withdrawing nature of the substituents, which helps to accommodate the developing negative charge on the oxygen atom. researchgate.net Consequently, 4,4-Difluoro-2-methylcyclohexan-1-one is expected to react more readily with nucleophiles compared to its non-fluorinated counterpart, 2-methylcyclohexanone (B44802). This principle is exploited in various synthetic transformations, including the formation of hydrates, cyanohydrins, and in reactions with organometallic reagents.
| Reaction Type | Substrate | Relative Reactivity | Governing Factor |
|---|---|---|---|
| Nucleophilic Addition | 2-Methylcyclohexanone | Lower | Standard carbonyl electrophilicity |
| This compound | Higher | Enhanced electrophilicity due to -I effect of fluorine |
Alpha-Functionalization and Proton Abstraction Adjacent to the Carbonyl
The electron-withdrawing effect of the C4-difluoro group also influences the acidity of the protons on the alpha-carbons (C2 and C6). By stabilizing the conjugate base (the enolate) through induction, the gem-difluoro group increases the acidity of the α-protons. This makes proton abstraction by a base more favorable, facilitating the formation of the corresponding enolate.
The enolate of this compound can then act as a nucleophile in various alpha-functionalization reactions, such as alkylations, aldol (B89426) reactions, and Michael additions. youtube.com However, the regioselectivity of enolate formation is influenced by the existing methyl group at the C2 position. Deprotonation can occur at either the more substituted C2 position (thermodynamic enolate) or the less substituted C6 position (kinetic enolate), with the reaction conditions dictating the outcome. The increased acidity at both positions makes this compound a versatile substrate for controlled alpha-functionalization.
Stereoelectronic Effects of Fluorine on Reaction Pathways
Beyond simple inductive effects, the fluorine atoms exert profound stereoelectronic effects that can control molecular conformation and reaction stereochemistry. The C-F bond is a strong dipole, and the alignment of these dipoles within the molecule can lead to stabilizing or destabilizing interactions that favor specific conformations.
In fluorinated cyclohexanes, interactions between the C-F bond orbitals and other orbitals in the ring can influence the molecule's preferred chair conformation and the axial/equatorial preference of substituents. nih.govresearchgate.net For instance, electrostatic interactions between the electronegative fluorine atoms and electropositive axial hydrogens on other parts of the ring can lead to counter-intuitive conformational preferences, sometimes referred to as pseudo-anomeric effects. nih.govresearchgate.net These conformational biases can, in turn, dictate the trajectory of an approaching reagent, influencing the stereochemical outcome of a reaction. For example, in a nucleophilic addition to the carbonyl, the preferred chair conformation will expose one face of the carbonyl group more than the other, leading to a diastereomeric excess of one product.
Rearrangement Reactions Involving the Cyclohexanone (B45756) Core
The presence of the gem-difluoro group can significantly impact the course of rearrangement reactions involving the cyclohexanone core, such as the Baeyer-Villiger oxidation or Favorskii rearrangement. In these reactions, the migration of a carbon atom is a key step. The electron-withdrawing nature of the fluorine atoms deactivates the adjacent carbons (C3 and C5) towards migration.
For example, in a Baeyer-Villiger oxidation, which converts a ketone to an ester (or a cyclic ketone to a lactone), the migratory aptitude of the alpha-carbons is a critical factor. wiley-vch.de The carbon that can better stabilize a positive charge in the transition state preferentially migrates. The strong -I effect of the fluorines would destabilize any developing positive charge on the adjacent C3 and C5 carbons, thus disfavoring their migration. This would likely result in the preferential migration of the C2/C6 carbon. Similarly, in acid-catalyzed rearrangements that proceed via carbocation intermediates, the formation of a carbocation at C3 or C5 would be highly unfavorable. youtube.com
Studies on the Formation of Hydrates in Difluorinated Ketones
One of the most notable characteristics of ketones with alpha or beta electron-withdrawing groups is their tendency to form stable hydrates (gem-diols) in the presence of water. libretexts.orgorganicchemistrytutor.com The equilibrium between the ketone and its hydrate (B1144303), which typically lies far to the side of the ketone for simple cyclohexanones, can be dramatically shifted towards the hydrate for fluorinated analogues. youtube.comscispace.com
The enhanced electrophilicity of the carbonyl carbon in this compound makes it highly susceptible to nucleophilic attack by water. khanacademy.org The stability of the resulting gem-diol is increased because the electron-withdrawing fluorine atoms help to alleviate the destabilizing effect of having two electronegative oxygen atoms attached to the same carbon. Spectroscopic studies have shown that carbonyl groups adjacent to α,α-difluorinated carbons exhibit a pronounced tendency for rapid hydration. scispace.com This equilibrium is reversible, and the ketone can often be regenerated by removing water, for instance, by heating under vacuum. scispace.com
| Compound | Key Structural Feature | Equilibrium Position (Ketone <=> Hydrate) | Reason |
|---|---|---|---|
| Cyclohexanone | No electron-withdrawing groups | Favors Ketone | Carbonyl is relatively stable |
| This compound | Strong electron-withdrawing gem-difluoro group | Favors Hydrate | Carbonyl is destabilized; hydrate is stabilized by induction |
Computational Analysis of Reaction Mechanisms and Transition States
Modern computational chemistry provides powerful tools for investigating the mechanisms of organic reactions at a molecular level. numberanalytics.com Methods such as Density Functional Theory (DFT) can be used to model the reaction pathways of this compound, providing detailed insights that complement experimental findings. researchgate.netrsc.org
Computational analyses allow for the calculation of the energies of reactants, products, intermediates, and, most importantly, transition states. smu.edu This information helps to elucidate the step-by-step mechanism of a reaction, rationalize observed product distributions, and understand the role of the fluorine atoms. For example, theoretical models can quantify the increase in the electrophilicity of the carbonyl carbon, calculate the pKa of the alpha-protons, and map the potential energy surface for rearrangement reactions. researchgate.net Furthermore, these studies can visualize and analyze the orbital interactions responsible for the stereoelectronic effects discussed previously, providing a deeper understanding of how fluorine substitution governs reactivity and selectivity. rsc.org
Advanced Spectroscopic and Structural Elucidation of 4,4 Difluoro 2 Methylcyclohexan 1 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. For 4,4-Difluoro-2-methylcyclohexan-1-one, a combination of ¹⁹F, ¹H, ¹³C, and multidimensional NMR experiments provides a comprehensive picture of its molecular framework.
Due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, ¹⁹F NMR is a highly sensitive technique for probing the local environment of fluorine atoms. In this compound, the two fluorine atoms are geminally substituted at the C4 position. In a chair conformation, these two fluorine atoms are diastereotopic, occupying distinct axial (Fₐₓ) and equatorial (Fₑq) positions. This magnetic inequivalence is expected to result in two separate signals in the ¹⁹F NMR spectrum.
The chemical shifts of these fluorine nuclei are influenced by their spatial orientation. Typically, in fluorocyclohexane (B1294287) systems, the axial fluorine resonance appears upfield (at a less negative ppm value) compared to the equatorial fluorine. modgraph.co.uk The analysis is further enriched by spin-spin coupling. A large geminal coupling (²JFF) is expected between the two fluorine atoms. Furthermore, couplings between the fluorine nuclei and nearby protons (ⁿJHF, where n is the number of bonds) provide critical structural information. ed.ac.uknih.gov For instance, the magnitude of the three-bond couplings (³JHF) to the protons on C3 and C5 will depend on the dihedral angle, in accordance with the Karplus relationship, helping to confirm the chair conformation and the specific stereochemical relationships. lboro.ac.uk
Table 1: Expected ¹⁹F NMR Parameters for this compound
| Parameter | Nuclei Involved | Expected Value/Range | Structural Insight |
|---|---|---|---|
| Chemical Shift (δ) | Fₐₓ | Upfield relative to Fₑq | Confirmation of diastereotopic nature of F atoms in a chair conformation. modgraph.co.uk |
| Chemical Shift (δ) | Fₑq | Downfield relative to Fₐₓ | Confirmation of diastereotopic nature of F atoms in a chair conformation. modgraph.co.uk |
| Geminal Coupling (²JFF) | Fₐₓ - Fₑq | ~230 - 250 Hz | Confirms geminal relationship. |
| Vicinal Coupling (³JHF) | Fₐₓ - Hₐₓ (at C3/C5) | Large (trans) | Provides conformational information. lboro.ac.uk |
| Vicinal Coupling (³JHF) | Fₐₓ - Hₑq (at C3/C5) | Small (gauche) | Provides conformational information. lboro.ac.uk |
| Vicinal Coupling (³JHF) | Fₑq - Hₐₓ (at C3/C5) | Small (gauche) | Provides conformational information. lboro.ac.uk |
¹H and ¹³C NMR spectra provide the backbone of the structural assignment. guidechem.comchemicalbook.com In this compound, the proton spectrum would show distinct signals for the methyl group, the methine proton at C2, and the four methylene (B1212753) protons at C3, C5, and C6. The chemical shift of the C2 proton is influenced by the adjacent carbonyl group and the methyl substituent. The protons on C3 and C5 will be further split by coupling to the fluorine atoms at C4. In cyclohexane (B81311) systems, axial protons are typically shielded (appear at a lower ppm) compared to their equatorial counterparts. mriquestions.com
The ¹³C NMR spectrum will display seven distinct carbon signals. The carbonyl carbon (C1) will appear significantly downfield (~200-210 ppm). The C4 carbon, being directly bonded to two electronegative fluorine atoms, will also be shifted downfield and will appear as a triplet due to one-bond ¹³C-¹⁹F coupling (¹JCF). ed.ac.ukrsc.org The other carbons (C2, C3, C5, C6, and the methyl carbon) will show smaller, long-range couplings to the fluorine atoms (ⁿJCF), which can further aid in their assignment. rsc.org
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges
| Nucleus | Position | Expected δ (ppm) | Key Features and Couplings |
|---|---|---|---|
| ¹H | CH₃ (at C2) | ~1.1 | Doublet, coupled to H at C2. |
| ¹H | H (at C2) | ~2.5 | Multiplet, coupled to CH₃ and protons at C3. |
| ¹H | CH₂ (at C3, C5) | ~1.8 - 2.4 | Complex multiplets due to geminal, vicinal, and ⁿJHF couplings. |
| ¹H | CH₂ (at C6) | ~2.2 - 2.6 | Multiplet, coupled to protons at C5 and C1 (alpha to carbonyl). |
| ¹³C | C1 (C=O) | ~205 - 215 | Ketone carbonyl. |
| ¹³C | C2 (CH-CH₃) | ~45 - 55 | Alpha to carbonyl. |
| ¹³C | C3, C5 (CH₂) | ~30 - 40 | Coupled to fluorine (²JCF). |
| ¹³C | C4 (CF₂) | ~120 - 130 | Triplet due to large ¹JCF coupling. rsc.org |
| ¹³C | C6 (CH₂) | ~35 - 45 | Alpha to carbonyl. |
While 1D NMR provides essential data, 2D NMR experiments are necessary to unambiguously connect the signals and elucidate the molecule's conformation and stereochemistry. youtube.comcreative-biostructure.comslideshare.net
COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It would be used to trace the connectivity from the methyl protons to the C2 proton, then to the C3 protons, and around the ring to C5 and C6, confirming the carbon skeleton's proton framework.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. creative-biostructure.com It provides a definitive assignment of which protons are bonded to which carbons, for example, linking the methyl proton doublet to the methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to four bonds. sdsu.edu It is crucial for identifying quaternary carbons and piecing together molecular fragments. For instance, correlations from the methyl protons to the carbonyl carbon (C1) and the C3 carbon would firmly establish the position of the methyl group relative to the ketone.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, providing through-space correlations rather than through-bond couplings. NOESY is paramount for determining stereochemistry and conformation. For example, a cross-peak between the C2 proton and one of the C6 protons would indicate their spatial proximity. The presence or absence of NOEs between the methyl protons and axial protons at C6 and C2 would help determine whether the methyl group preferentially occupies an axial or equatorial position.
Vibrational Spectroscopy (e.g., FT-IR, Raman) for Characteristic Functional Group Modes and Conformational Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular "fingerprint" by probing the vibrational modes of a molecule. nih.govlibretexts.org For this compound, these techniques are excellent for identifying key functional groups.
The most prominent feature in the FT-IR spectrum would be the strong carbonyl (C=O) stretching absorption, typically found around 1715 cm⁻¹ for a saturated six-membered ring ketone. libretexts.orgorgchemboulder.com The presence of electronegative fluorine atoms can slightly shift this frequency. Strong absorption bands corresponding to the C-F stretching vibrations are expected in the 1000-1200 cm⁻¹ region. irphouse.com The spectrum would also feature C-H stretching vibrations for the methyl and methylene groups just below 3000 cm⁻¹, and various bending and rocking vibrations in the fingerprint region (below 1500 cm⁻¹). libretexts.org
Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman, non-polar bonds often give stronger signals. The C-C bond vibrations of the cyclohexane ring and symmetric C-F stretches would be readily observable. nih.gov
Table 3: Characteristic Vibrational Modes for this compound
| Vibrational Mode | Technique | Expected Frequency (cm⁻¹) |
|---|---|---|
| C-H Stretch (sp³) | FT-IR, Raman | 2850 - 3000 |
| C=O Stretch | FT-IR (strong), Raman (moderate) | ~1715 - 1725 orgchemboulder.com |
| C-H Bend (Scissoring/Bending) | FT-IR | 1350 - 1470 |
| C-F Stretch | FT-IR (strong) | 1000 - 1200 irphouse.com |
X-ray Crystallography for Absolute Configuration and Solid-State Molecular Architecture
Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.govresearchgate.net If a suitable single crystal of an enantiomerically pure sample of this compound can be grown, this technique would provide unambiguous information on several key structural aspects.
The analysis would yield exact bond lengths, bond angles, and torsion angles, offering a precise picture of the cyclohexanone (B45756) ring's conformation (e.g., a perfect or slightly distorted chair). rsc.org Crucially, it would reveal the solid-state orientation of the methyl group at C2, confirming whether it is axial or equatorial. For a chiral sample, X-ray crystallography using anomalous dispersion can determine the absolute configuration (R or S) at the C2 stereocenter without ambiguity. nih.gov Furthermore, the crystal packing arrangement, showing intermolecular interactions like dipole-dipole or C-H···O hydrogen bonds, would be fully elucidated. researchgate.net
Circular Dichroism (CD) Spectroscopy for Chiral Properties of Enantiomers
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. It is a powerful technique for studying the stereochemical features of enantiomers. acs.orgstackexchange.com The carbonyl group (C=O) in this compound is an excellent chromophore for CD analysis, exhibiting a characteristic n→π* electronic transition around 280-300 nm.
The sign and intensity of the Cotton effect observed in the CD spectrum for this transition are directly related to the absolute configuration of the chiral center at C2. The "Octant Rule" is an empirical rule used to predict the sign of the Cotton effect for chiral cyclohexanones. chemistnotes.comvlabs.ac.inscribd.com This rule divides the space around the carbonyl group into eight octants, and the contribution of each substituent to the Cotton effect depends on which octant it occupies. stackexchange.com For (R)- or (S)-4,4-Difluoro-2-methylcyclohexan-1-one, the position of the methyl group (and the conformation of the ring) would dictate whether it lies in a positive or negative octant, thus allowing the correlation of the CD spectrum's sign to a specific absolute configuration. chemistnotes.com This makes CD spectroscopy a valuable tool for assigning the stereochemistry of the enantiomers in solution.
Theoretical and Computational Chemistry Studies on 4,4 Difluoro 2 Methylcyclohexan 1 One
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Stability, and Molecular Geometry
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for understanding the intrinsic properties of a molecule. DFT methods are used to solve the electronic structure of a molecule, which in turn allows for the prediction of its geometry, stability, and various other chemical properties. emerginginvestigators.org
DFT calculations can precisely quantify these parameters. For instance, the C-F and C=O bond lengths would be calculated, along with the bond angles within the cyclohexane (B81311) ring, which may show slight deviations from a perfect sp³ hybridization due to steric and electronic effects of the substituents. The stability of the molecule can be assessed by calculating its total electronic energy.
Below is a table representing typical data that would be obtained from a DFT geometry optimization calculation for the most stable conformer of 4,4-Difluoro-2-methylcyclohexan-1-one.
Table 1: Predicted Molecular Geometry Parameters from DFT Calculations
| Parameter | Atom Pair/Triplet | Predicted Value |
| Bond Lengths (Å) | ||
| C=O | ~1.21 Å | |
| C-F | ~1.36 Å | |
| C-C (ring) | 1.53 - 1.55 Å | |
| **Bond Angles (°) ** | ||
| O=C1-C2 | ~122° | |
| F-C4-F | ~106° | |
| C3-C4-C5 | ~110° | |
| Dihedral Angles (°) | ||
| C6-C1-C2-C3 | ~55° (Chair) |
Note: These values are illustrative and based on typical results for similar fluorinated cyclohexanone (B45756) structures. Actual values would be derived from specific DFT calculations (e.g., at the B3LYP/6-31G(d,p) level of theory).
Conformational Analysis of the Difluorinated Cyclohexane Ring
The six-membered cyclohexane ring is not planar and exists in several conformations, with the chair form being the most stable. The introduction of substituents on the ring leads to different possible arrangements with varying stabilities.
The cyclohexane ring in this compound is expected to strongly prefer a chair conformation to minimize angular and torsional strain. The boat conformation is a higher-energy transition state between chair forms. The gem-difluoro group at the C4 position does not introduce new stereoisomers but does impact the ring's geometry.
The primary conformational consideration arises from the methyl group at the C2 position. This substituent can be in either an axial or an equatorial position. The equatorial position is generally favored for substituents to avoid steric repulsion with other axial atoms, an effect known as 1,3-diaxial interaction. In the case of this compound, the two possible chair conformers are one with the methyl group in the equatorial position and one with it in the axial position. The conformer with the equatorial methyl group is predicted to be significantly more stable.
The two chair conformations of this compound can interconvert through a process called ring flipping. This dynamic isomerism involves passing through higher-energy twisted and boat conformations. The energy difference between the two chair forms and the energy barrier to interconversion can be accurately calculated using computational methods. The equilibrium will heavily favor the more stable conformer (equatorial methyl). Computational studies on similar systems, such as trans-1,2-difluorocyclohexane, have shown that conformational preferences can be influenced by both the substitution pattern and the solvent environment. researchgate.net
Table 2: Calculated Relative Energies of Conformers
| Conformer | Methyl Group Position | Calculated Relative Energy (kcal/mol) | Population at 298 K |
| Conformer A | Equatorial | 0.00 (Reference) | >95% |
| Conformer B | Axial | ~1.7 - 2.0 | <5% |
Note: The relative energy is an estimated value based on the known A-value of a methyl group. The actual value would be determined via quantum chemical calculations.
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational quantum chemistry is a powerful tool for predicting spectroscopic data, which can be invaluable for the structural elucidation of newly synthesized compounds. researchgate.net Methods like DFT can calculate nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) and infrared (IR) vibrational frequencies with a high degree of accuracy.
For this compound, calculating the NMR spectra would predict distinct signals for each unique carbon and fluorine atom. The ¹³C NMR spectrum would be expected to show a signal for the carbonyl carbon around 200-210 ppm, while the carbon bearing the fluorine atoms (C4) would appear as a triplet due to C-F coupling. The ¹⁹F NMR is particularly informative for fluorinated compounds. sapub.orgresearchgate.net A single signal would be expected for the two equivalent fluorine atoms. The IR spectrum prediction would identify characteristic vibrational frequencies, most notably a strong C=O stretching frequency around 1720 cm⁻¹.
If the compound were to be synthesized, these predicted spectra would serve as a benchmark. Comparing the computationally predicted spectra with experimentally measured data would provide definitive confirmation of the compound's structure and conformation.
Table 3: Illustrative Predicted NMR Chemical Shifts (δ) in ppm
| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Rationale |
| ¹³C | C1 (C=O) | ~205 | Typical for a cyclohexanone carbonyl carbon. |
| C2 | ~45 | Aliphatic carbon adjacent to carbonyl. | |
| C3 | ~35 | Influenced by electron-withdrawing fluorine atoms. | |
| C4 | ~120 (triplet) | Carbon directly bonded to two fluorine atoms. | |
| ¹⁹F | F on C4 | ~ -90 to -110 | Typical range for gem-difluoroaliphatic systems. |
Note: These are estimated values. Precise chemical shifts require specific calculations and are relative to a standard (e.g., TMS for ¹³C).
Reactivity Predictions and Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com
For this compound, the primary site of reactivity is the carbonyl group. An FMO analysis reveals the electronic nature of this functional group:
HOMO : The HOMO is typically composed of the non-bonding lone pair orbitals on the oxygen atom. These are the highest energy electrons, making the oxygen atom the molecule's primary nucleophilic and basic site.
LUMO : The LUMO is the antibonding π* orbital of the C=O double bond. This orbital is primarily localized on the carbonyl carbon atom. cureffi.orglibretexts.org
This distribution of frontier orbitals dictates the ketone's characteristic reactivity. The low-energy LUMO on the carbonyl carbon makes it highly electrophilic and susceptible to attack by nucleophiles. The interaction of a nucleophile's HOMO with the ketone's LUMO leads to the formation of a new bond at the carbonyl carbon and the breaking of the C=O π bond. cureffi.org The electron-withdrawing fluorine atoms at the C4 position would slightly increase the electrophilicity of the carbonyl carbon, potentially enhancing its reactivity towards nucleophiles compared to a non-fluorinated analogue. beilstein-journals.org
Table 4: FMO Analysis and Reactivity Prediction
| Orbital | Primary Location | Predicted Reactivity |
| HOMO | Oxygen lone pairs | Site of protonation (basicity). |
| LUMO | Carbonyl Carbon (C=O π*) | Electrophilic site for nucleophilic attack. |
| Energy Gap (HOMO-LUMO) | Moderate | Determines the kinetic stability and UV absorption. |
Molecular Dynamics Simulations for Investigating Dynamic Behavior and Solvent Effects
While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. mdpi.com An MD simulation models the movements of atoms and molecules based on classical mechanics, providing a "movie" of the molecule's motion.
For this compound, MD simulations would be particularly useful for exploring its conformational dynamics in a solution. By placing the molecule in a simulated box of solvent molecules (e.g., water, methanol (B129727), or a nonpolar solvent like hexane), one can observe how the solvent influences its behavior. Key applications would include:
Conformational Equilibrium : MD simulations can model the ring-flipping process in different solvents, providing insight into how solvent polarity affects the energy difference and equilibrium between the axial-methyl and equatorial-methyl conformers.
Solvation Structure : The simulations would reveal how solvent molecules arrange themselves around the solute, particularly around the polar carbonyl group and the fluorine atoms.
Transport Properties : Properties like the diffusion coefficient of the molecule in a given solvent could also be calculated.
These simulations would complement the static picture from quantum mechanics, providing a more complete understanding of how this compound behaves in a realistic chemical environment.
Chemical Transformations and Applications of 4,4 Difluoro 2 Methylcyclohexan 1 One As a Synthetic Intermediate
Derivatization at the Carbonyl Group to Access Diverse Fluorinated Compounds
The carbonyl group of 4,4-difluoro-2-methylcyclohexan-1-one is a primary site for a variety of chemical modifications, enabling its conversion into other important classes of fluorinated molecules such as alcohols and amines.
The reduction of the ketone functionality to a secondary alcohol, 4,4-difluoro-2-methylcyclohexan-1-ol, can be achieved using various reducing agents. The choice of reagent can influence the stereochemical outcome of the reaction, potentially leading to the selective formation of either cis or trans diastereomers. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). The diastereoselectivity of such reductions in substituted cyclohexanones is often governed by the steric hindrance posed by the substituents on the ring, directing the hydride attack from the less hindered face.
Furthermore, the carbonyl group serves as a handle for the introduction of nitrogen-containing functionalities through reductive amination. This one-pot reaction typically involves the formation of an intermediate imine or enamine by reacting the ketone with an amine, which is then reduced in situ to the corresponding amine. This method provides a direct route to valuable fluorinated cyclohexane (B81311) amines, which are sought-after building blocks in medicinal chemistry. The reaction can be performed with ammonia (B1221849) to yield the primary amine, 4,4-difluoro-2-methylcyclohexan-1-amine, or with primary and secondary amines to generate more complex substituted amines.
Functionalization at Alpha-Positions to the Carbonyl Moiety
The presence of protons on the carbon atoms alpha to the carbonyl group in this compound allows for the formation of enolates, which are powerful nucleophiles for the construction of new carbon-carbon bonds. The regioselectivity of enolate formation is a key consideration in unsymmetrical ketones like this one. Deprotonation can occur at either the C2 or C6 position. The formation of the kinetic enolate, typically achieved by using a strong, sterically hindered base at low temperatures, is expected to occur at the less substituted C6 position. Conversely, the thermodynamic enolate, favored under equilibrating conditions, would be the more substituted enolate at the C2 position. stackexchange.com
Once formed, these enolates can react with a variety of electrophiles, most notably alkyl halides, in SN2 reactions to introduce new alkyl groups at the alpha-position. researchgate.netubc.ca This alkylation provides a route to more complex and sterically hindered fluorinated cyclohexanone (B45756) derivatives. The stereoselectivity of the alkylation of cyclohexanone enolates is another critical aspect, often influenced by the conformation of the enolate and the direction of approach of the electrophile.
Ring Transformations and Expansions/Contractions of the Cyclohexanone Core
The cyclohexanone ring of this compound can undergo ring expansion reactions, most notably the Baeyer-Villiger oxidation. researchgate.netorganic-chemistry.orgwikipedia.org This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the cyclic ketone into a lactone (a cyclic ester). researchgate.netorganic-chemistry.orgwikipedia.orgsigmaaldrich.com In the case of this compound, two regioisomeric lactones could potentially be formed, depending on which carbon atom migrates. The migratory aptitude in Baeyer-Villiger oxidations is generally tertiary alkyl > secondary alkyl > primary alkyl > methyl. organic-chemistry.org Therefore, the migration of the more substituted carbon (C2) is generally favored, leading to the formation of a seven-membered fluorinated caprolactone. The synthesis of fluorinated lactones is of significant interest as these motifs can be precursors to fluorinated polyesters. researchgate.netproquest.com
Role in the Synthesis of Fluorinated Building Blocks for Complex Molecule Construction
This compound serves as a valuable starting material for the synthesis of a variety of more complex fluorinated building blocks. The transformations discussed in the preceding sections, such as reduction, amination, alpha-alkylation, and Baeyer-Villiger oxidation, all contribute to expanding the library of available fluorinated synthons. These derived building blocks, possessing defined stereochemistry and functionality, are crucial for the systematic exploration of chemical space in drug discovery and materials science. The presence of the gem-difluoro group can impart unique properties to the final molecules, including increased metabolic stability, altered acidity/basicity, and modified conformational preferences.
Integration into Complex Molecular Architectures for Non-Clinical Applications
The unique properties conferred by the difluoromethylene group make this compound and its derivatives attractive for applications in materials science.
Precursor to Other Fluorinated Cyclohexane Derivatives (e.g., fluorinated alcohols, amines)
As previously detailed, this compound is a ready precursor to fluorinated cyclohexane alcohols and amines. These derivatives are not only valuable as standalone building blocks but can also be incorporated into larger molecular architectures. For example, fluorinated diols and diamines can serve as monomers for the synthesis of specialty polymers with tailored properties.
Use in the Synthesis of Functional Organic Materials
Furthermore, fluorinated monomers derived from this compound, such as the corresponding lactones, can be used in ring-opening polymerization to produce fluorinated polyesters. researchgate.netproquest.com These polymers are expected to exhibit unique properties, including hydrophobicity, thermal stability, and biocompatibility, making them promising candidates for advanced biomedical applications and specialty plastics. proquest.commdpi.compageplace.deacademie-sciences.fr
Lack of Specific Research Data on this compound as a Fluoroalkyl Synthon
Despite a comprehensive search of scientific literature and chemical databases, there is a notable absence of specific research detailing the chemical transformations and applications of this compound as a synthetic intermediate for the introduction of fluoroalkyl moieties, including its conversion to α,α-difluoroenol species.
The investigation did not yield any published studies, reaction protocols, or detailed research findings specifically focused on the enolization of this compound or its subsequent use in generating α,α-difluoroenol ethers or other related fluoroalkyl synthons. General methodologies for the conversion of α,α-difluoroketones to corresponding enolates or enol ethers exist within the broader field of organofluorine chemistry; however, their direct application to this compound has not been documented in the available scientific literature.
Consequently, it is not possible to provide a detailed, data-driven article on this specific topic as requested, as the primary research findings to support such a text are not publicly available. Further experimental research would be required to elucidate the reactivity of this compound in this context and to establish its utility as a synthon for fluoroalkyl groups.
Future Research Directions and Unexplored Avenues for 4,4 Difluoro 2 Methylcyclohexan 1 One
Development of Novel and Sustainable Synthetic Routes
Current synthetic methods for producing gem-difluorinated cyclic ketones often rely on harsh reagents or multi-step processes. Future research should prioritize the development of more efficient, sustainable, and scalable synthetic strategies.
Photocatalytic Methods: Visible-light photoredox catalysis has emerged as a powerful tool for C-F bond formation. Future work could explore the direct C-H fluorination of 2-methylcyclohexanone (B44802) precursors or the development of novel radical-based cyclization reactions to construct the fluorinated ring system under mild, light-driven conditions.
Electrochemical Methods: Electrosynthesis offers a green and reagent-minimal approach to fluorination. Research into the anodic fluorination of cyclic alkanes and ketones is a promising avenue. nih.govlew.ro Developing a regioselective electrochemical C-H fluorination protocol for a 2-methylcyclohexanone substrate could provide a direct and controlled route to 4,4-Difluoro-2-methylcyclohexan-1-one. nih.govacs.org Automated synthesizers for electrochemical fluorination are also being developed, which could enhance reproducibility and scalability. nih.gov
| Synthetic Approach | Potential Advantages | Key Research Challenge |
| Photocatalysis | Mild reaction conditions, high functional group tolerance, sustainable energy source. | Achieving high regioselectivity at the C4 position. |
| Electrochemistry | Avoids hazardous chemical oxidants, high scalability, potential for automation. nih.govnih.gov | Controlling over-oxidation and electrode passivation. |
Exploration of Unprecedented Reactivity Patterns and Selectivity Control
The electronic influence of the gem-difluoro group at the C4 position significantly modulates the reactivity of the ketone at C1 and the adjacent chiral center at C2. A deep understanding of these electronic effects is crucial for synthetic applications.
Future investigations should focus on how the CF2 group impacts:
Enolate Formation and Reactivity: The strong electron-withdrawing nature of the fluorine atoms affects the pKa of the α-protons at C3 and C5, influencing the regioselectivity of enolate formation. Studies are needed to map the kinetic versus thermodynamic deprotonation profiles and explore the subsequent reactivity of the resulting enolates in alkylation, aldol (B89426), and conjugate addition reactions.
Reactions at the Carbonyl Group: The electrophilicity of the carbonyl carbon is enhanced by the remote CF2 group. This could lead to unusual reactivity patterns in nucleophilic additions, reductions, and the formation of derivatives like hydrates or hemiacetals, a known phenomenon in other fluorinated ketones. sapub.orgscispace.com
Fluorine-Directed Reactions: The fluorine atoms may act as directing groups in transition-metal-catalyzed reactions, enabling novel C-H functionalization at other positions on the cyclohexane (B81311) ring.
Advanced Stereoselective Synthesis Methodologies for Specific Enantiomers
The C2 methyl group makes this compound a chiral molecule. Access to enantiomerically pure forms is critical for applications in medicinal chemistry. Future research should focus on developing robust asymmetric syntheses.
Organocatalysis: Chiral primary or secondary amine catalysts could be employed in asymmetric Michael addition reactions to construct the chiral center, followed by cyclization and fluorination. One-pot fluorination and organocatalytic Robinson annulation sequences have proven effective for similar fluorinated cyclohexenones and could be adapted. Chiral Ligand-Metal Catalysis: Asymmetric hydrogenation or transfer hydrogenation of a corresponding fluorinated cyclohexenone precursor using chiral transition metal complexes could provide access to specific enantiomers of the target ketone. Enzymatic Resolutions: Biocatalytic methods, such as kinetic resolution using lipases or stereoselective reduction using ketoreductases, offer a green and highly selective approach to separate the enantiomers from a racemic mixture.
Integration with Flow Chemistry and Automated Synthesis Platforms
To transition this compound from a laboratory curiosity to a readily available building block, modern synthesis technologies must be embraced.
Flow Chemistry: Continuous-flow microreactors offer significant advantages for organofluorine chemistry, including enhanced safety when handling hazardous fluorinating agents, precise control over reaction parameters (temperature, pressure, residence time), and improved scalability. beilstein-journals.orghilarispublisher.comconferenceseries.comnih.gov Developing a flow-based synthesis would enable safer, more efficient, and on-demand production. beilstein-journals.orghilarispublisher.comAutomated Synthesis: Automated platforms can accelerate reaction optimization and library synthesis. sigmaaldrich.com Integrating the synthesis of this compound into an automated system would allow for the rapid generation of derivatives for structure-activity relationship (SAR) studies in drug discovery programs. researchgate.netimperial.ac.uk This would involve pre-packed reagent cartridges and software-controlled sequences for multi-step syntheses and purifications. sigmaaldrich.com
Expansion of Non-Clinical Applications in Advanced Materials and Chemical Biology Tools
While the primary interest in such fluorinated scaffolds is often pharmaceutical, their unique properties are well-suited for other advanced applications.
Advanced Materials: The gem-difluoromethylene group can impart desirable properties like thermal stability, chemical resistance, and unique polarity to polymers. scientific.netnih.gov Derivatives of this compound could be explored as monomers for creating novel fluorinated polymers with applications in electronics, coatings, or advanced textiles. The facial polarity induced by multiple C-F bonds on a cyclohexane ring can drive molecular ordering in the solid state, a property of interest for crystal engineering. nih.govChemical Biology Tools: Fluorinated ketones can act as covalent reversible inhibitors or probes for certain classes of enzymes, such as proteases, where the electrophilic carbonyl forms a hemi(thio)ketal with an active site residue. mdpi.comnih.govdigitellinc.com The ¹⁹F nucleus provides a sensitive NMR handle for studying protein-ligand interactions. Enantiomerically pure derivatives of this compound could be developed into highly selective chemical probes to investigate biological pathways or validate drug targets. mdpi.com
Investigation of Intermolecular Interactions and Supramolecular Assembly of Derivatives
The presence of the polarized C-F bonds introduces the potential for unique non-covalent interactions that can govern molecular recognition and self-assembly.
Intermolecular Interactions: Detailed studies using X-ray crystallography and computational methods are needed to understand how the CF2 group participates in intermolecular interactions such as C–F···H–C, C–F···C=O, and F···F contacts. nih.govrsc.orgrsc.org These interactions are subtle but can significantly influence crystal packing and material properties. rsc.orgrsc.orgSupramolecular Assembly: Introducing fluorine into self-assembling systems can lead to more stable and robust lattices or even entirely new assembly motifs. researchgate.netnih.govnsf.gov By functionalizing this compound with groups capable of directing self-assembly (e.g., amides, hydrogen-bonding moieties), novel supramolecular architectures could be created. The highly polarized nature of fluorinated cyclohexanes can be used to thermodynamically drive self-assembly into complex structures like nanofibers. researchgate.net
Q & A
Q. What synthetic routes are recommended for 4,4-Difluoro-2-methylcyclohexan-1-one, and how do reaction conditions influence yield and purity?
Answer: The synthesis of fluorinated cyclohexanones often involves Friedel-Crafts acylation or halogenation of pre-functionalized intermediates. For 4,4-difluoro derivatives, a plausible route includes:
- Step 1: Fluorination of a 2-methylcyclohexanone precursor using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® under anhydrous conditions.
- Step 2: Optimization of fluorination temperature (typically -78°C to 0°C) to minimize side reactions like over-fluorination or ring-opening.
- Critical Parameters: Solvent choice (e.g., dichloromethane or THF), stoichiometry (1.2–2.0 eq. fluorinating agent), and purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
Yields typically range from 50–70%, with purity confirmed by GC-MS or HPLC .
Q. How can NMR spectroscopy distinguish the stereochemical environment and fluorine coupling in this compound?
Answer:
- ¹⁹F NMR: Two equivalent fluorine atoms at C4 will appear as a singlet (δ ≈ -120 to -140 ppm, depending on solvent). Non-equivalent fluorines would split into doublets (²J~200–300 Hz).
- ¹H NMR: The C2 methyl group (CH₃) shows upfield shifts (δ 1.2–1.5 ppm) due to electron-withdrawing fluorine. Vicinal coupling (³J) between fluorine and adjacent protons (e.g., C3 and C5) can be observed in COSY or NOESY experiments.
- ¹³C NMR: The ketone carbonyl (C1) is deshielded (δ 205–210 ppm), while fluorinated carbons (C4) exhibit downfield shifts (δ 90–110 ppm, C-F coupling ~250 Hz) .
Advanced Research Questions
Q. What computational approaches (e.g., DFT, molecular dynamics) are suitable for modeling the electronic effects of fluorine substitution in this compound?
Answer:
- DFT Calculations: Use B3LYP/6-311+G(d,p) basis sets to map electron density and predict reactivity. Fluorine’s electronegativity induces partial positive charges on adjacent carbons, increasing ketone electrophilicity.
- Molecular Dynamics (MD): Simulate solvation effects (e.g., in DMSO or chloroform) to study conformational stability. The 2-methyl group may induce chair-to-boat transitions under thermal stress.
- Docking Studies: If the compound is a drug precursor, AutoDock Vina can predict binding affinities to target proteins (e.g., enzymes with hydrophobic active sites) .
Q. How can conflicting crystallographic and spectroscopic data regarding the ketone group’s reactivity in fluorinated cyclohexanones be resolved?
Answer:
- Case Study: If X-ray crystallography shows planar geometry (sp² hybridization at C1) but IR spectra indicate reduced carbonyl stretching frequency (νC=O ~1680 cm⁻¹ vs. 1720 cm⁻¹ for non-fluorinated analogs):
- Hypothesis: Fluorine’s inductive effect reduces electron density at the carbonyl, but steric hindrance from the 2-methyl group limits resonance stabilization.
- Validation: Perform Natural Bond Orbital (NBO) analysis via DFT to quantify resonance contributions. Compare with Hammett substituent constants (σₚ for -F ≈ +0.06) to assess electronic vs. steric dominance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
